molecular formula C₃₅H₃₉NO₅ B1144887 4-Amino-3,4-dideoxy-2-C-[(phenylmethoxy)methyl]-1,5,6-tris-O-(phenylmethyl)-D-epi-inositol CAS No. 140926-94-9

4-Amino-3,4-dideoxy-2-C-[(phenylmethoxy)methyl]-1,5,6-tris-O-(phenylmethyl)-D-epi-inositol

Cat. No. B1144887
CAS RN: 140926-94-9
M. Wt: 553.69
InChI Key:
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Description

“4-Amino-3,4-dideoxy-2-C-[(phenylmethoxy)methyl]-1,5,6-tris-O-(phenylmethyl)-D-epi-inositol” is an intermediate of ®-Valiolamine Voglibose Dihydrochloride . ®-Valiolamine Voglibose is the main R-enantiomeric intermediate of Voglibose, an α-glucosidase inhibitor that works by delaying the digestion and absorption of carbohydrates, thereby inhibiting postprandial hyperglycemia and hyperinsulinemia .


Chemical Reactions Analysis

Specific chemical reactions involving this compound are not available in the current resources. It’s known to be an intermediate in the synthesis of ®-Valiolamine Voglibose , but the exact reactions it undergoes in this process are not specified.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 553.69 . It is soluble in dichloromethane, ethanol, ether, and methanol . Other physical and chemical properties like melting point, boiling point, and density were not found in the available resources.

Mechanism of Action

As an intermediate of ®-Valiolamine Voglibose, this compound likely contributes to the mechanism of action of Voglibose. Voglibose is an α-glucosidase inhibitor that works by delaying the digestion and absorption of carbohydrates, thereby inhibiting postprandial hyperglycemia and hyperinsulinemia .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-Amino-3,4-dideoxy-2-C-[(phenylmethoxy)methyl]-1,5,6-tris-O-(phenylmethyl)-D-epi-inositol' involves the protection and deprotection of various functional groups, as well as the coupling of different intermediates to form the final product.", "Starting Materials": [ "D-epi-inositol", "Phenylmethyl chloride", "Sodium hydride", "Benzyl alcohol", "Benzyl bromide", "4-Amino-3,4-dideoxy-2,6-di-O-benzyl-D-glucose", "Phenylmethanol", "Triphenylphosphine", "Carbon tetrachloride", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Pyridine", "Chloroacetyl chloride", "Diisopropylethylamine", "N,N-Dimethylformamide", "Methanesulfonic acid", "Tetrahydrofuran", "Methyl iodide", "Sodium carbonate", "Ethyl acetate", "Water" ], "Reaction": [ "Protection of the hydroxyl groups of D-epi-inositol with benzyl alcohol and benzyl bromide in the presence of sodium hydride", "Coupling of the protected D-epi-inositol with 4-Amino-3,4-dideoxy-2,6-di-O-benzyl-D-glucose using phenylmethyl chloride and triphenylphosphine in carbon tetrachloride", "Deprotection of the benzyl groups using hydrogenation with palladium on carbon and sodium borohydride", "Protection of the remaining hydroxyl groups with acetic anhydride and pyridine", "Coupling of the protected D-epi-inositol with chloroacetyl chloride using diisopropylethylamine and N,N-dimethylformamide", "Deprotection of the acetyl groups using methanesulfonic acid in tetrahydrofuran", "Coupling of the resulting intermediate with phenylmethanol using methyl iodide and sodium carbonate in ethyl acetate", "Deprotection of the phenylmethyl groups using hydrochloric acid and sodium hydroxide", "Purification of the final product using methanol and water" ] }

CAS RN

140926-94-9

Product Name

4-Amino-3,4-dideoxy-2-C-[(phenylmethoxy)methyl]-1,5,6-tris-O-(phenylmethyl)-D-epi-inositol

Molecular Formula

C₃₅H₃₉NO₅

Molecular Weight

553.69

Origin of Product

United States

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